- Photochemical synthesis and properties of axially chiral naphthylpyridines, Journal of Photochemistry and Photobiology, 2011, 222(1), 263-265
Cas no 93524-95-9 (3-(pyridin-4-yl)prop-2-yn-1-ol)
93524-95-9 structure
Product Name:3-(pyridin-4-yl)prop-2-yn-1-ol
كاس عدد:93524-95-9
وسط:C8H7NO
ميغاواط:133.147281885147
MDL:MFCD00168868
CID:1019676
PubChem ID:12181443
Update Time:2024-10-26
3-(pyridin-4-yl)prop-2-yn-1-ol الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 3-(4-pyridinyl)-2-Propyn-1-ol
- 2-Propyn-1-ol, 3-(4-pyridinyl)- (9CI)
- 3-(4-PYRIDYL)-2-PROPYN-1-OL
- 3-pyridin-4-ylprop-2-yn-1-ol
- 3-(Pyridin-4-yl)prop-2-yn-1-ol
- 2-Propyn-1-ol, 3-(4-pyridinyl)-
- QYFHTILWEGBMKR-UHFFFAOYSA-N
- 3-(4-Pyridyl)-2-propyne-1-ol
- 1-(4-Pyridyl)-1-propine-3-ol
- 5668AJ
- TRA0041840
- SY022164
- 3-(4-Pyridinyl)-2-propyn-1-ol (ACI)
- 1-(4-Pyridinyl)-1-propyn-3-ol
- AS-32209
- F8883-4477
- MFCD00168868
- SCHEMBL6500070
- CS-0130374
- DB-270952
- AKOS004117753
- 93524-95-9
- 3-(pyridin-4-yl)prop-2-yn-1-ol
-
- MDL: MFCD00168868
- نواة داخلي: 1S/C8H7NO/c10-7-1-2-8-3-5-9-6-4-8/h3-6,10H,7H2
- مفتاح Inchi: QYFHTILWEGBMKR-UHFFFAOYSA-N
- ابتسامات: OCC#CC1C=CN=CC=1
حساب السمة
- نوعية دقيقة: 133.052763847g/mol
- النظائر كتلة واحدة: 133.052763847g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 10
- تدوير ملزمة العد: 1
- تعقيدات: 147
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 33.1
- إكسلوغ 3: 0.4
الخصائص التجريبية
- بسا: 33.12000
- لوغب: 0.42540
3-(pyridin-4-yl)prop-2-yn-1-ol أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H302-H315-H319-H335
- تحذير: P261-P305+P351+P338
- ظروف التخزين:Sealed in dry,2-8°C
3-(pyridin-4-yl)prop-2-yn-1-ol الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| abcr | AB451683-250 mg |
3-(4-Pyridyl)-2-propyn-1-ol, 95%; . |
93524-95-9 | 95% | 250MG |
€88.20 | 2023-07-18 | |
| abcr | AB451683-1 g |
3-(4-Pyridyl)-2-propyn-1-ol, 95%; . |
93524-95-9 | 95% | 1g |
€142.80 | 2023-07-18 | |
| abcr | AB451683-5 g |
3-(4-Pyridyl)-2-propyn-1-ol; 95% |
93524-95-9 | 5g |
€495.50 | 2022-08-31 | ||
| Apollo Scientific | OR928835-250mg |
3-(4-Pyridinyl)-2-propyn-1-ol |
93524-95-9 | 98% | 250mg |
£15.00 | 2025-02-21 | |
| Apollo Scientific | OR928835-1g |
3-(4-Pyridinyl)-2-propyn-1-ol |
93524-95-9 | 98% | 1g |
£31.00 | 2025-02-21 | |
| Apollo Scientific | OR928835-5g |
3-(4-Pyridinyl)-2-propyn-1-ol |
93524-95-9 | 98% | 5g |
£150.00 | 2025-02-21 | |
| Chemenu | CM172395-10g |
3-(Pyridin-4-yl)prop-2-yn-1-ol |
93524-95-9 | 97% | 10g |
$438 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12860-250mg |
3-(4-Pyridyl)-2-propyn-1-ol |
93524-95-9 | 250mg |
¥326.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12860-1g |
3-(4-Pyridyl)-2-propyn-1-ol |
93524-95-9 | 1g |
¥796.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12860-5g |
3-(4-Pyridyl)-2-propyn-1-ol |
93524-95-9 | 5g |
¥2786.0 | 2021-09-04 |
3-(pyridin-4-yl)prop-2-yn-1-ol طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ; 16 h, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
المراجع
- Preparation of monoalkylpiperidines via the mild hydrogenation of monoalkynylpyridines, Tetrahedron Letters, 2017, 58(29), 2856-2858
طريقة الإنتاج 3
رد فعل الشرط
1.1 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 5 min, rt
1.2 Reagents: Triethylamine ; 16 h, rt
1.2 Reagents: Triethylamine ; 16 h, rt
المراجع
- Chemoselective Hydrogenation of Alkynes to (Z)-Alkenes Using an Air-Stable Base Metal Catalyst, Organic Letters, 2020, 22(14), 5423-5428
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate
المراجع
- Method for the preparation of piperidine compound, Japan, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Chloroform ; rt
1.2 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 1 h, 40 °C
1.2 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 1 h, 40 °C
المراجع
- Preparation of microbicidal N-sulfonylglycine alkynyloxyphenethyl amide derivatives, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
المراجع
- Pyridazinones, their preparation, and adenosine A1 receptor antagonists containing them, Japan, , ,
طريقة الإنتاج 7
رد فعل الشرط
المراجع
- Cross-coupling of terminal acetylenes with organic halides in the R3N-CuI-Pd catalytic system, Izvestiya Akademii Nauk SSSR, 1984, (7), 1561-6
طريقة الإنتاج 8
رد فعل الشرط
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ; 10 min, rt
1.2 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 20 h, 100 °C
1.2 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 20 h, 100 °C
المراجع
- Sonogashira reaction of heteroaryl halides with alkynes catalyzed by a palladium-tetraphosphine complex, Journal of Molecular Catalysis A: Chemical, 2006, 256(1-2), 75-84
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide , Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ; 20 h, 100 °C
المراجع
- Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine-palladium catalyst, Tetrahedron Letters, 2005, 46(10), 1717-1720
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Catalysts: Copper phenylacetylide Solvents: Benzene ; 5 min, rt; 30 min, 70 °C; 70 °C → rt
1.2 Solvents: Water ; 16 h, 70 °C
1.2 Solvents: Water ; 16 h, 70 °C
المراجع
- Copper-Catalysed Synthesis of Propargyl Alcohol and Derivatives from Acetylene and other Terminal Alkynes, Advanced Synthesis & Catalysis, 2022, 364(13), 2227-2234
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 60 °C
المراجع
- The insulin secretory action of novel polycyclic guanidines: Discovery through open innovation phenotypic screening, and exploration of structure-activity relationships, Bioorganic & Medicinal Chemistry Letters, 2014, 24(4), 1031-1036
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
المراجع
- Preparation of heteroaryl-substituted pyrazolo[1,5-a]pyridines as RET inhibitors, pharmaceutical compositions and uses thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium ; 23 h, rt; 6 h, 70 °C
المراجع
- Palladium-catalyzed coupling reaction of halo heteroaromatic compounds in water, Heterocycles, 2007, 72, 665-671
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Chloroform ; 30 h, 50 °C
المراجع
- Preparation of β-amino acid derivatives as inhibitors of matrix metalloproteases and TNF-α, United States, , ,
3-(pyridin-4-yl)prop-2-yn-1-ol Raw materials
- 4-Chloropyridine
- 4-Bromopyridine, hydrobromide
- 4-Iodopyridine
- 4-Ethynylpyridine
- 4-Chloropyridinium chloride
3-(pyridin-4-yl)prop-2-yn-1-ol Preparation Products
3-(pyridin-4-yl)prop-2-yn-1-ol الوثائق ذات الصلة
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
93524-95-9 (3-(pyridin-4-yl)prop-2-yn-1-ol) منتجات ذات صلة
- 865756-45-2(Pyridine, 4,4'-[(2-methyl-1,3-phenylene)di-2,1-ethynediyl]bis-)
- 61266-33-9(3-(pyridin-3-yl)prop-2-yn-1-ol)
- 13295-94-8(4-(2-phenylethynyl)pyridine)
- 55384-91-3(3-Butyn-2-ol, 2-methyl-4-(4-pyridinyl)-)
- 13295-96-0(Pyridine, 4-[(4-methylphenyl)ethynyl]-)
- 66869-74-7(3-(pyridin-4-yl)prop-2-ynoic acid)
- 918801-05-5(1,4-Bis(4'-pyridylethynyl)durene)
- 7224-02-4(Butanedioic acid, 2-hydroxy-, lanthanum(3+) salt (1:1))
- 192643-83-7(4-(4-Pyridyl)-3-butyn-1-ol)
- 73564-69-9(bpac)
الموردين الموصى بهم
Shanghai Hongxiang Biomedical Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Essenoi Fine Chemical Co., Limited
عضو ذهبي
مورد الصين
مُحْضِر
Enjia Trading Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Hangzhou Cedareal Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Xiamen PinR Bio-tech Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة